molecular formula C22H19ClFN5O3 B6515749 N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide CAS No. 950271-90-6

N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide

Cat. No.: B6515749
CAS No.: 950271-90-6
M. Wt: 455.9 g/mol
InChI Key: CGLVAJKAYZVZFG-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a useful research compound. Its molecular formula is C22H19ClFN5O3 and its molecular weight is 455.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.1160453 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O3/c1-13-3-8-17(16(23)9-13)25-19(30)12-28-18-11-27(2)26-20(18)21(31)29(22(28)32)10-14-4-6-15(24)7-5-14/h3-9,11H,10,12H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLVAJKAYZVZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and antioxidant activities.

Chemical Structure

The compound's IUPAC name reflects its complex structure, which includes a pyrazolopyrimidine core and various substituents that contribute to its biological activity. The molecular formula is C22H19ClFN5OC_{22}H_{19}ClFN_5O.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of similar structures possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL against Staphylococcus aureus and Enterococcus species .
  • Anticancer Activity :
    • The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays indicated that certain derivatives exhibited IC50 values below 10 µg/mL against cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines . This suggests a promising potential for further development as an anticancer agent.
  • Antioxidant Activity :
    • Antioxidant assays using DPPH and ABTS methods have shown that the compound can effectively scavenge free radicals, indicating its potential role in mitigating oxidative stress .

The biological activity of this compound is believed to involve the inhibition of specific enzymes or receptors associated with inflammation and cancer cell proliferation. The precise molecular targets remain under investigation but are crucial for understanding its pharmacological profile.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesMIC/IC50 ValuesReferences
AntimicrobialStaphylococcus aureus1–4 µg/mL
Enterococcus faecalis1–4 µg/mL
AnticancerHeLa<10 µg/mL
SKOV-3<10 µg/mL
MCF-7<10 µg/mL
AntioxidantFree radical scavengingEffective

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally related compounds against clinical strains of Staphylococcus aureus and found significant inhibition of biofilm formation at concentrations lower than those required for bactericidal activity. This highlights the potential therapeutic application in treating biofilm-associated infections .
  • Cytotoxicity in Cancer Cells : In another study focusing on various cancer cell lines, the compound showed promising cytotoxic effects with IC50 values indicating strong anti-proliferative activity. This positions it as a candidate for further exploration in cancer therapeutics .

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